2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)pentan-1-ol
Description
Chemical Structure and Key Features
The compound 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)pentan-1-ol (hereafter referred to as the "target compound") is a branched-chain primary alcohol characterized by:
- A cyclopentenyl core substituted with three methyl groups (2,2,3-trimethyl).
- An ethylidene group (CH=CH) bridging the cyclopentenyl moiety to a pentan-1-ol chain.
- A primary hydroxyl group (-OH) at the terminal carbon of the pentanol chain.
This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrophobic interactions from the cyclopentenyl and ethylidene moieties. The compound is hypothesized to have applications in fragrance formulations, given the prevalence of structurally related alcohols in perfumery (e.g., sandalwood-like derivatives) .
Properties
CAS No. |
76937-05-8 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(2E)-2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]pentan-1-ol |
InChI |
InChI=1S/C15H26O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7-8,14,16H,5-6,9-11H2,1-4H3/b13-8+ |
InChI Key |
MDLCAUNJOHZXEZ-MDWZMJQESA-N |
Isomeric SMILES |
CCC/C(=C\CC1CC=C(C1(C)C)C)/CO |
Canonical SMILES |
CCCC(=CCC1CC=C(C1(C)C)C)CO |
Origin of Product |
United States |
Preparation Methods
Cyclopentenyl Ring Construction
The 2,2,3-trimethyl-3-cyclopenten-1-yl moiety is typically prepared by:
- Cyclization of appropriately substituted precursors: Starting from linear or branched precursors bearing methyl groups, intramolecular cyclization under acidic or Lewis acid catalysis forms the cyclopentenyl ring.
- Use of substituted cyclopentanones: For example, 2,2,3-trimethylcyclopentanone derivatives can be synthesized via alkylation of cyclopentanone or through Diels-Alder reactions followed by functional group modifications.
Side Chain Introduction
The ethylidene-pentan-1-ol side chain is introduced by:
- Aldol condensation or Wittig-type reactions: These methods allow the formation of the carbon-carbon double bond conjugated to the cyclopentenyl ring.
- Reduction of carbonyl intermediates: After forming the unsaturated ketone or aldehyde intermediate, selective reduction yields the pentan-1-ol moiety.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Alkyl halides with cyclopentanone under base | 2,2,3-trimethylcyclopentanone derivative |
| 2 | Aldol condensation | Aldehyde or ketone with pentanal or pentanone | α,β-unsaturated ketone intermediate |
| 3 | Reduction | NaBH4 or LiAlH4 | Formation of pentan-1-ol side chain |
| 4 | Purification | Chromatography or distillation | Pure 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)pentan-1-ol |
Alternative Method: Direct Acetal Formation (Patent EP0905115A1)
A patented method for related compounds involves:
- Reacting carbonyl compounds (aldehydes or ketones) with alcohols in the presence of a dehydrating agent under pressurized sealed conditions.
- This method enhances yield and purity by reducing reaction steps and time, which could be adapted for synthesizing the target compound if an acetal intermediate is involved.
Research Findings and Analytical Data
Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C14H24O |
| Molecular Weight | 208.34 g/mol |
| CAS Number | 28219-61-6 |
| IUPAC Name | 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- |
| EC Number | 248-908-8 |
Analytical Characterization
- Gas Chromatography (GC): Retention indices and mass spectrometry data confirm the purity and identity of the compound.
- NMR Spectroscopy: Proton and carbon NMR provide detailed structural confirmation, especially for the cyclopentenyl ring methyl substitutions and the unsaturated alcohol side chain.
- Infrared Spectroscopy (IR): Characteristic hydroxyl and alkene absorptions confirm functional groups.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclopentanone Alkylation + Aldol Condensation + Reduction | Alkyl halides, bases, aldehydes/ketones, reducing agents | Well-established, modular approach | Multi-step, requires purification |
| Direct Acetal Formation (Patent EP0905115A1) | Carbonyl compounds, alcohols, dehydrating agents, pressurization | High purity and yield, fewer steps | May require specialized equipment |
| Diels-Alder Cyclization + Functional Group Modification | Diene and dienophile precursors, Lewis acids | Efficient ring formation | Requires precise control of stereochemistry |
Chemical Reactions Analysis
(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrolysis products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The target compound shares structural motifs with several cyclopentenyl-containing alcohols and esters. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Polarity and Solubility : The primary alcohol in the target compound enhances water solubility compared to esters (e.g., the diethyl ester analog) but reduces volatility relative to tertiary alcohols like 3-methyl-5-(2,2,3-trimethylcyclopentenyl)-4-penten-2-ol .
- Esters, by contrast, undergo hydrolysis under acidic/basic conditions .
Antitumor Activity
The ethylidene and cyclopentenyl groups in such analogs are critical for hydrophobic interactions with cellular targets.
Metabolic and Toxicological Profiles
- Metabolism : Primary alcohols are typically oxidized to aldehydes (via alcohol dehydrogenase) and carboxylic acids, whereas secondary alcohols form ketones, which are less reactive. This difference may influence the target compound’s toxicity compared to analogs like 5-(2,2,3-trimethylcyclopentenyl)-3-methylpentan-2-ol .
- Safety : The RIFM’s weight-of-evidence approach for analogs highlights the importance of substituent positioning in toxicity assessments. The target compound’s primary alcohol and ethylidene group necessitate specific metabolic studies .
Biological Activity
2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)pentan-1-ol, also known by its CAS number 76937-05-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H28O |
| Molecular Weight | 264.4 g/mol |
| EINECS | 303-867-6 |
| Density | 1.008 g/cm³ |
| Boiling Point | 333.1 °C |
These properties indicate that the compound is a relatively large organic molecule with potential lipophilicity due to its hydrocarbon structure.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on cyclopentene derivatives have shown effectiveness against various bacterial strains, suggesting a potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have suggested that certain derivatives of cyclopentene compounds can modulate inflammatory pathways. A notable study highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . This could imply that this compound may have similar anti-inflammatory effects.
Toxicological Profile
A toxicological review indicated that while some cyclopentene derivatives are generally recognized as safe in fragrance applications, their biological activities can vary significantly based on structural modifications . The safety profile of this compound requires further investigation to fully understand its potential effects on human health and the environment.
Study on Antimicrobial Activity
One study investigated the antimicrobial efficacy of cyclopentene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at certain concentrations, supporting the hypothesis that these compounds could serve as natural preservatives in food and cosmetic products .
Inflammatory Response Modulation
Another study focused on the modulation of inflammatory responses in macrophages treated with cyclopentene derivatives. The findings demonstrated a decrease in TNF-alpha production and other inflammatory markers, suggesting that these compounds could be explored for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)pentan-1-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclopentenyl derivatives and pentanol precursors. For example, aldol condensation or Wittig reactions may be employed to form the ethylidene linkage. Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Monitoring reaction progress via GC-MS or NMR is critical to optimize yield .
- Data Consideration : In similar cyclopentenyl alcohols, yields drop below 40% if steric hindrance is not mitigated via slow reagent addition.
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodology :
- NMR : ¹H NMR will show characteristic peaks for the cyclopentenyl methyl groups (δ 0.8–1.2 ppm) and the ethylidene proton (δ 5.5–6.0 ppm). ¹³C NMR confirms quaternary carbons in the cyclopentenyl ring (δ 35–45 ppm).
- IR : Stretching vibrations for the hydroxyl group (3200–3600 cm⁻¹) and conjugated double bonds (1620–1680 cm⁻¹).
- MS : Molecular ion peaks (e.g., m/z 250–260 for M⁺) and fragmentation patterns to verify the ethylidene-pentanol backbone .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Follow IFRA guidelines for structurally related cyclopentenyl alcohols, including:
- Use of PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure.
- Ventilation controls (fume hoods) to limit inhalation risks.
- Storage in cool, inert environments to avoid decomposition .
Advanced Research Questions
Q. How does stereochemistry at the cyclopentenyl ring affect the compound’s olfactory properties in fragrance applications?
- Methodology :
- Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and compare odor thresholds using gas chromatography-olfactometry (GC-O).
- Key Finding : In analogous compounds (e.g., 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol), the cis-configuration enhances woody-amber notes, while trans-isomers exhibit weaker odor profiles .
Q. What computational models predict the environmental fate of this compound, particularly aquatic toxicity?
- Methodology :
- Apply QSAR (Quantitative Structure-Activity Relationship) models using logP (octanol-water partition coefficient) and biodegradability data. For example, EPI Suite estimates a logP of ~4.2, suggesting moderate bioaccumulation potential.
- Compare with experimental data from Salvito et al. (2002) on cyclopentenyl derivatives, where EC50 values for Daphnia magna ranged from 1.5–5.0 mg/L .
Q. How can contradictory data on dermal sensitization potential be resolved?
- Methodology :
- Conduct LLNA (Local Lymph Node Assay) and HRIPT (Human Repeat Insult Patch Test) studies. For example, IFRA’s Expert Panel criteria classify sensitizers based on EC3 values (<1% for Category 1 sensitizers).
- Case Study : For 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one, QRA2 (Quantitative Risk Assessment 2) reconciled discrepancies by integrating exposure duration and matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
